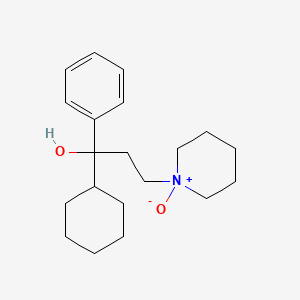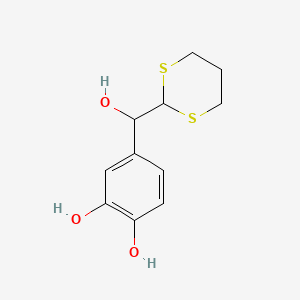
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is an organic compound characterized by the presence of a dithiane ring and a benzenediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring. The benzenediol moiety can be introduced through subsequent reactions involving hydroxylation and other functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding dithiol.
Substitution: Electrophilic substitution reactions can occur on the benzenediol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ are commonly used.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are employed.
Substitution: Electrophiles such as halogens or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted benzenediols depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and providing antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithian-2-yl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of the benzenediol moiety.
2-(1,3-Dithian-2-yl)indoles: Contains an indole ring instead of a benzenediol.
Uniqueness
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is unique due to the combination of the dithiane ring and the benzenediol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O3S2 |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
4-[1,3-dithian-2-yl(hydroxy)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H14O3S2/c12-8-3-2-7(6-9(8)13)10(14)11-15-4-1-5-16-11/h2-3,6,10-14H,1,4-5H2 |
Clave InChI |
SOOFGNVAZCJWQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)C(C2=CC(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
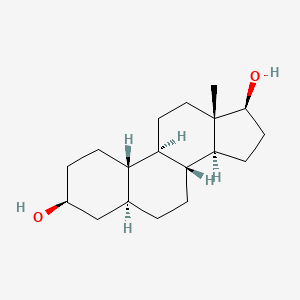
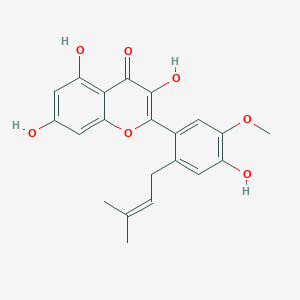
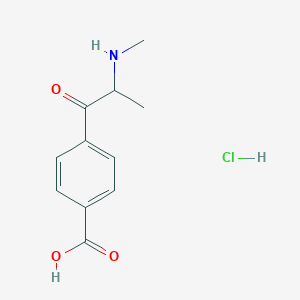
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
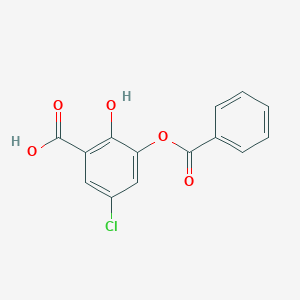
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13434574.png)
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)
![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)
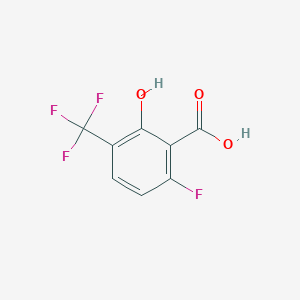
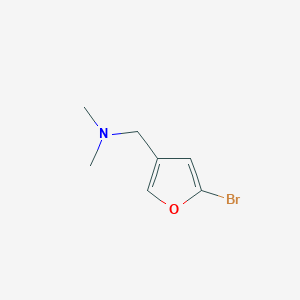

![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
